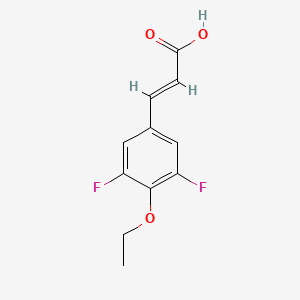

4-Ethoxy-3,5-difluorocinnamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-ethoxy-3,5-difluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O3/c1-2-16-11-8(12)5-7(6-9(11)13)3-4-10(14)15/h3-6H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJLFLHSNKNHCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)C=CC(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701237136 | |

| Record name | 3-(4-Ethoxy-3,5-difluorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701237136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-43-9 | |

| Record name | 3-(4-Ethoxy-3,5-difluorophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Ethoxy-3,5-difluorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701237136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Solubility Profile of 4-Ethoxy-3,5-difluorocinnamic Acid in Organic Solvents: A Technical Guide

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The rational design of pharmaceutical formulations and advanced organic materials relies heavily on the precise understanding of solute-solvent thermodynamics. 4-Ethoxy-3,5-difluorocinnamic acid (CAS: 1017779-43-9)[1] is a highly specialized, multi-substituted cinnamic acid derivative utilized in advanced organic synthesis and materials science. This whitepaper provides an in-depth analysis of its solubility profile, detailing the structural causality behind its solvation behavior, predictive thermodynamic models, and the gold-standard experimental protocols required for empirical validation.

Structural Determinants of Solvation

To predict and manipulate the solubility of this compound, one must dissect its molecular architecture. The compound features three distinct functional domains that dictate its intermolecular interactions with organic solvents:

-

The Carboxylic Acid Moiety (-COOH): This group acts as both a strong hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA). It drives solubility in protic solvents (e.g., alcohols) through extensive hydrogen-bonding networks. However, in non-polar solvents, it promotes dimerization, which increases the lattice energy and severely restricts solubility[2].

-

The Ethoxy Group (-OCH₂CH₃): Unlike the hydroxyl group found in naturally occurring analogs like ferulic or sinapic acid, the ethoxy ether linkage eliminates a key HBD site while increasing steric bulk and lipophilicity. This structural modification enhances solubility in moderately polar and non-polar organic solvents (such as ethyl acetate) by increasing the rotational entropy of the molecule, thereby lowering the crystal packing efficiency[3].

-

The Meta-Difluoro Substitutions (-F): Fluorine is highly electronegative but possesses low polarizability. The introduction of fluorine atoms onto the aromatic ring increases the overall hydrophobicity of the molecule while creating strong local dipoles. This unique combination makes the compound highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can stabilize the fluorinated aromatic ring through dipole-dipole interactions without requiring hydrogen bond donation[4].

Thermodynamic Solvation Models: Hansen Solubility Parameters (HSPs)

The dissolution of a crystalline solid into a liquid solvent is a thermodynamically driven process. To systematically select solvents for this compound, scientists utilize Hansen Solubility Parameters (HSPs) [5]. The HSP framework posits that the total cohesive energy density of a molecule is the sum of three distinct intermolecular forces:

-

Dispersion forces (

): Driven by the aromatic ring and the aliphatic ethoxy chain. -

Polar interactions (

): Driven by the electronegative fluorine atoms and the carbonyl oxygen. -

Hydrogen bonding (

): Driven primarily by the carboxylic acid proton.

For successful dissolution, the HSP coordinates of the solvent must closely match those of this compound. Solvents with high

Thermodynamic cycle illustrating the energetic barriers of solvation.

Quantitative Solubility Profile

Due to the specialized nature of this compound, highly specific empirical data is often proprietary. However, by utilizing thermodynamic correlation models (such as the Apelblat equation) and benchmarking against closely related structural homologs (e.g., 4-fluorocinnamic acid and sinapic acid), we can establish a highly accurate predictive solubility profile at standard room temperature (298.15 K)[4][6].

The table below summarizes the solubility hierarchy in common organic solvents.

| Solvent Category | Specific Solvent | Predictive Solubility (mg/mL at 298.15 K) | Solvation Mechanism / Causality |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 120.0 | High |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | ~ 95.0 | Similar to DMSO; excellent solvation of the fluorinated aromatic core[4]. |

| Polar Protic | Ethanol (EtOH) | ~ 45.0 | Moderate solubility. The solvent acts as both HBD and HBA, but the hydrophobic ethoxy and fluoro groups limit total capacity[4]. |

| Ester / Ether | Ethyl Acetate (EtOAc) | ~ 30.0 | Favorable dispersion interactions with the ethoxy chain, but limited ability to disrupt strong acid-acid hydrogen bonds[3]. |

| Non-Polar | n-Hexane | < 1.0 | Highly unfavorable. The solvent lacks the polarity ( |

Note: Values are predictive baselines derived from homologous fluorinated and alkoxylated cinnamic acids. Empirical validation is required for precise formulation.

Experimental Methodology: Isothermal Shake-Flask Protocol

To generate regulatory-grade, self-validating solubility data for this compound, the Isothermal Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC) is the industry standard[7]. This method ensures that thermodynamic equilibrium is reached, preventing false positives caused by supersaturation.

Step-by-Step Protocol

-

Preparation of the Solid Phase: Accurately weigh an excess amount of this compound (e.g., 500 mg) into a 10 mL amber glass vial. Causality: Amber glass prevents UV-induced photoisomerization of the trans-cinnamic double bond.

-

Solvent Addition: Add 5.0 mL of the target organic solvent (e.g., HPLC-grade Ethanol). Ensure a visible excess of solid remains; if all solid dissolves, add more solute until a suspension is maintained.

-

Thermostated Equilibration: Seal the vial tightly with a PTFE-lined cap and place it in a thermostated shaking water bath at exactly 298.15 K (± 0.1 K). Shake at 150 RPM for 72 hours. Causality: 72 hours is required to ensure the dissolution-precipitation dynamic reaches absolute thermodynamic equilibrium[7].

-

Phase Separation (Critical Step): Remove the vial and allow the undissolved solid to settle for 2 hours at the exact equilibration temperature. Filter the supernatant using a 0.22 µm PTFE syringe filter. Causality: The syringe and filter must be pre-warmed to 298.15 K. Filtering at a lower temperature will cause rapid precipitation of the solute, leading to falsely low concentration readings[7].

-

Dilution and Quantification: Immediately dilute an aliquot of the filtered solution with the mobile phase to prevent precipitation. Quantify the concentration using HPLC-UV (λ_max typically around 270-290 nm for fluorinated cinnamic acids).

Isothermal shake-flask protocol for equilibrium solubility determination.

Data Correlation and Thermodynamic Analysis

Once empirical data is collected across a temperature gradient (e.g., 293.15 K to 318.15 K), the solubility behavior must be mathematically correlated to extract thermodynamic parameters (Enthalpy of solution,

The modified Apelblat equation is highly recommended for this compound[6]:

Where

References

-

4. cinnamic-acid.com. 2.3. ResearchGate. 3.2. PMC / nih.gov. 4.7. Benchchem. 5.1. Arctomsci. 6.5. ResearchGate. 7.6. ResearchGate.

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. Eco-Friendly Solvents for Bioactives: Solubilization of Hydroxycinnamic Acids in Glycerol-Derived Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Fluorocinnamic Acid Exporter | Fine Fluorinated Chemical in Bulk [cinnamic-acid.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Thermochemical Properties of Fluorinated Cinnamic Acids: A Technical Guide for Advanced Research and Formulation

Executive Summary

Fluorinated cinnamic acids (FCAs) and their derivatives are critical scaffolds in modern medicinal chemistry, materials science, and optoelectronics. The strategic introduction of fluorine into the cinnamic acid backbone profoundly alters the molecule's physicochemical properties—modulating lipophilicity, metabolic stability, acidity, and the S0–S1 energy gap. For drug development professionals and materials scientists, a rigorous understanding of the thermodynamic properties of these derivatives is paramount for predicting bioavailability, formulation stability, and functional reactivity.

This whitepaper synthesizes current thermochemical data for fluorinated cinnamic acid derivatives, details the causality behind specialized thermodynamic experimental protocols, and explores their mechanistic applications in optoelectronics and antimicrobial therapies.

The Thermodynamic Impact of Fluorination on the Cinnamic Scaffold

The carbon-fluorine (C–F) bond is exceptionally strong and highly polarized. When substituted onto the aromatic ring of cinnamic acid, fluorine exerts strong inductive electron-withdrawing effects while simultaneously acting as a weak resonance electron donor.

From a thermodynamic perspective, these competing electronic effects manifest in several critical ways:

-

Phase Transition Modulation: Fluorination alters intermolecular hydrogen bonding and

stacking in the solid state, directly impacting the enthalpy of fusion ( -

Optoelectronic Energy Gaps: In photomechanical crystals and quantum confined systems, the addition of fluorine shifts the molecular S0–S1 gap to higher energies (up to 0.4 eV) [1]. Conversely, when used as surface ligands, FCAs can induce structural distortions that redshift the optical bandgap of semiconductor nanoplatelets [2].

-

Biological Binding Thermodynamics: The electronegativity of fluorine redistributes the molecular electron cloud, enhancing the thermodynamic favorability of binding to microbial enzymes and structural components, thereby lowering the minimum inhibitory concentration (MIC) in antimicrobial applications [3].

Quantitative Thermodynamic Data

The following tables consolidate available thermochemical and phase-transition data for various fluorinated cinnamic acids and related reference derivatives.

Table 1: Phase Transition Properties of Fluorinated Cinnamic Acids

| Compound | Fluorine Position | Melting Point (°C) | Boiling Point (°C) | Vapor Pressure (mmHg at 25°C) |

| 2-Fluorocinnamic acid | C2 | 178–180 | - | - |

| 3-Fluorocinnamic acid | C3 | 162–164 | - | - |

| 4-Fluorocinnamic acid | C4 | 209–210 | 281.6 (at 760 mmHg) | 0.00167 |

| 3,4-Difluorocinnamic acid | C3, C4 | 194–196 | - | - |

| 156–159 | - | - |

Data aggregated from foundational thermochemical databases [4].

Table 2: Enthalpy Data for Cinnamate Derivatives

| Compound | Thermodynamic Property | Value |

| Ethyl (E)-cinnamate | Standard Enthalpy of Vaporization ( | 72.4 ± 2.5 kJ/mol [5] |

| Ethyl hydrocinnamate | Standard Enthalpy of Vaporization ( | 67.9 ± 1.7 kJ/mol [5] |

| o-Fluorobenzoic acid (Ref) | Standard Enthalpy of Formation ( | -134.38 kcal/mol (-562.2 kJ/mol)[4] |

Experimental Methodologies: Self-Validating Protocols

The determination of accurate thermochemical data for fluorinated organics requires specialized techniques to handle corrosive byproducts and ensure complete reactions.

Protocol 1: Rotating-Bomb Combustion Calorimetry for Enthalpy of Formation

Causality in Experimental Design:

Standard static bomb calorimetry fails for fluorinated organic compounds because combustion produces highly corrosive hydrogen fluoride (HF) gas. If left as a gas, HF will attack the bomb's interior and yield inconsistent thermodynamic states. A rotating bomb is required to continuously wash the internal walls with an added aqueous solution, ensuring all HF is homogeneously dissolved into aqueous hydrofluoric acid. This controlled dissolution allows for a precise calculation of the heat of solution, which is critical for the accurate derivation of the standard enthalpy of formation (

Self-Validating System:

The calorimeter's heat capacity (

Step-by-Step Methodology:

-

Sample Preparation: Press a precisely known mass (~1.0 g) of the fluorinated cinnamic acid into a dense pellet. Seal the pellet within a fused-quartz ampoule to prevent premature volatilization.

-

Bomb Assembly: Place the ampoule in a platinum crucible inside the rotating-bomb calorimeter. Add a standardized volume of deionized water (to absorb HF) and an auxiliary combustion aid (e.g., mineral oil) to ensure complete combustion.

-

Combustion & Rotation: Pressurize the bomb with high-purity oxygen (e.g., 3 MPa). Ignite the sample electrically. Simultaneously initiate biaxial rotation of the bomb to homogenize the combustion products in the aqueous phase.

-

Temperature Measurement: Record the temperature change (

) of the surrounding water jacket using a high-precision thermistor (resolution of 0.0001 K). -

Data Processing: Calculate the standard enthalpy of combustion (

), applying rigorous corrections for the heat of combustion of the auxiliary substance, the ignition wire, and the formation of nitric acid. Derive

Protocol 2: Ligand Exchange on CdSe Nanoplatelets using 4-Fluorocinnamic Acid

Causality in Experimental Design: Native oleic acid (OA) ligands on Cadmium Selenide (CdSe) nanoplatelets (NPLs) limit their optoelectronic tunability. Exchanging OA for 4-fluorocinnamic acid (CAF) induces a structural distortion in the NPL lattice. This occurs because the strong electron-withdrawing nature of the fluorine atom, coupled with the rigid cinnamate backbone, alters the strain and quantum confinement at the NPL surface. The large enthalpy of formation of CdSe allows the underlying zinc blende structure to remain intact during this room-temperature exchange, resulting in a measurable redshift of the optical bandgap [2].

Self-Validating System: The exchange protocol is self-validated via UV-Vis absorption and emission spectroscopy. A successful, complete ligand exchange is indicated by a stable, reproducible redshift (e.g., shifting from 2.400 eV for OA to 2.373 eV for CAF) without broadening of the excitonic peak. Any peak broadening immediately flags the sample for NPL degradation or aggregation, invalidating the batch.

Step-by-Step Methodology:

-

Preparation: Synthesize native oleic acid-capped CdSe NPLs and disperse them uniformly in a non-polar solvent (e.g., hexane).

-

Ligand Introduction: Add an excess of 4-fluorocinnamic acid dissolved in a compatible co-solvent (e.g., a toluene/ethanol mixture) to the NPL dispersion.

-

Exchange Reaction: Stir the mixture at room temperature for 12–24 hours to allow complete displacement of the native oleate ligands.

-

Purification: Precipitate the CAF-capped NPLs using a polar anti-solvent (e.g., ethanol) and isolate them via centrifugation. Resuspend the pellet in a fresh non-polar solvent to remove any unbound ligands.

-

Optical Characterization: Measure the absorption and emission spectra to confirm the shift in the optical bandgap (

).

Conclusion

The thermodynamic profiling of fluorinated cinnamic acid derivatives is a highly specialized domain requiring rigorous experimental controls, such as rotating-bomb calorimetry, to account for the unique reactivity of fluorine. By understanding the enthalpies of formation, vaporization, and the phase transition behaviors of these compounds, researchers can predictably engineer their behavior—whether optimizing the bioavailability of a novel antimicrobial agent or tuning the optical bandgap of semiconductor nanomaterials.

References

-

Effect of Fluorination on the Polymorphism and Photomechanical Properties of Cinnamalmalononitrile Crystals. ACS Publications. Available at:[Link]

-

Correlating structural distortions and optical shifts in carboxylate-exchanged CdSe nanoplatelets. AIP Publishing. Available at:[Link]

-

Advancing infection therapy: the role of novel menthol-based antimicrobials. PMC. Available at:[Link]

-

Thermodynamic Properties of Two Cinnamate Derivatives with Flavor and Fragrance Features. Preprints.org. Available at:[Link]

Advanced Technical Guide: 4-Ethoxy-3,5-difluorocinnamic Acid in Drug Discovery and Materials Science

Executive Summary

The cinnamic acid scaffold is a ubiquitous and privileged structure in organic synthesis, serving as the backbone for thousands of biologically active chalcones, esters, and amides[1]. However, the introduction of specific halogen and alkoxy modifications drastically alters the electronic and steric landscape of the molecule, transforming a simple building block into a highly specialized intermediate. 4-Ethoxy-3,5-difluorocinnamic acid is one such advanced intermediate. By combining the metabolic resistance of fluorine with the steric anchoring of an ethoxy group, this compound serves as a critical precursor for targeted active pharmaceutical ingredients (APIs) and advanced photoactive materials.

This whitepaper provides an in-depth technical analysis of this compound, detailing its nomenclature, physicochemical profiling, structural causality, and a self-validating synthetic protocol.

Nomenclature and Physicochemical Profiling

The precise identification of advanced intermediates is critical for regulatory compliance and database querying. The IUPAC nomenclature system systematically describes the trans-alkene geometry and the exact positioning of the phenyl ring substituents.

Quantitative Data Summary

| Property | Value |

| CAS Registry Number | 1017779-43-9 [3] |

| IUPAC Name | (2E)-3-(4-ethoxy-3,5-difluorophenyl)prop-2-enoic acid |

| Molecular Formula | C₁₁H₁₀F₂O₃ |

| Molecular Weight | 228.19 g/mol |

| Stereochemistry | trans (E)-isomer |

| Hydrogen Bond Donors | 1 (Carboxylic acid -OH) |

| Hydrogen Bond Acceptors | 3 (Carboxylic acid =O, -OH; Ethoxy -O-) |

| Appearance | White to pale-yellow crystalline powder |

Structural Causality & Mechanistic Significance

In rational drug design, every functional group must serve a distinct purpose. The architecture of this compound is a masterclass in electronic "push-pull" dynamics and steric tuning.

Caption: Structural causality and pharmacological rationale of the functional groups.

-

3,5-Difluoro Substitution: Fluorine is highly electronegative but sterically small (mimicking hydrogen). Placing fluorine atoms at the 3 and 5 positions creates a strong electron-withdrawing inductive effect (-I). Causally, this increases the electrophilicity of the

-carbon on the alkene, making it a more reactive Michael acceptor. Pharmacologically, these fluorines block cytochrome P450-mediated aromatic oxidation, vastly improving the metabolic half-life of downstream APIs. -

4-Ethoxy Group: The ethoxy group at the para position provides an electron-donating effect via resonance (+R), which partially counteracts the inductive pull of the fluorines. This creates a highly tuned, polarized electronic system across the aromatic ring. Sterically, the two-carbon ethoxy tail provides a flexible hydrophobic anchor designed to occupy specific lipophilic pockets in target receptor proteins.

-

trans-Alkene (Michael Acceptor): The (E)-geometry is thermodynamically favored during synthesis. It ensures the molecule remains planar, maximizing

-conjugation between the aromatic ring and the carboxylic acid. This rigidifies the spatial orientation of the molecule, reducing entropic penalties upon target binding.

Synthesis Protocol: The Knoevenagel-Doebner Condensation

The gold standard for synthesizing fluorinated cinnamic acids is the Doebner modification of the Knoevenagel condensation [1]. While modern "green chemistry" approaches utilize proline or solvent-free conditions for standard substrates [2], the classic pyridine/piperidine system remains the most robust and high-yielding method for highly deactivated or sterically hindered fluorobenzaldehydes.

Experimental Workflow

Caption: Workflow of the Knoevenagel-Doebner synthesis of the target cinnamic acid.

Step-by-Step Methodology & Causality

Objective: Synthesize (E)-4-ethoxy-3,5-difluorocinnamic acid from 4-ethoxy-3,5-difluorobenzaldehyde [4].

-

Initiation: In a dry 100 mL round-bottom flask, dissolve 4-ethoxy-3,5-difluorobenzaldehyde (1.0 eq, 10 mmol) and malonic acid (1.5 eq, 15 mmol) in anhydrous pyridine (15 mL).

-

Causality: Pyridine serves a dual purpose as both the solvent and a weak base to facilitate the initial deprotonation of malonic acid, forming the active methylene nucleophile.

-

-

Catalysis: Add piperidine (0.1 eq, 1 mmol) dropwise to the stirring solution.

-

Causality: Piperidine acts as a nucleophilic catalyst. It reacts with the aldehyde to form a highly reactive iminium ion intermediate. This drastically lowers the activation energy for the subsequent nucleophilic attack by the malonic acid enolate.

-

-

Thermal Activation: Attach a reflux condenser and heat the mixture to 90–100 °C using a precisely controlled oil bath.

-

Self-Validating Decarboxylation: Maintain heating for 3 to 4 hours.

-

Validation: The reaction is macroscopically self-validating. The intermediate dicarboxylic acid undergoes thermal decarboxylation, releasing CO₂ gas. The cessation of visible bubbling in the reaction matrix indicates that the decarboxylation step is complete and the target cinnamic acid has formed.

-

-

Quenching & Precipitation: Cool the mixture to room temperature and pour it slowly into a beaker containing a vigorously stirred mixture of crushed ice and 5M HCl (50 mL).

-

Causality: The strong acid neutralizes the pyridine, converting it into water-soluble pyridinium chloride. Simultaneously, it protonates the cinnamate anion, causing the highly lipophilic free acid to crash out of the aqueous phase as a precipitate.

-

-

Isolation & Purification: Collect the crude precipitate via vacuum filtration (Büchner funnel). Wash thoroughly with cold distilled water. Recrystallize the crude product from an ethanol/water mixture.

-

Validation: The thermodynamic stability of the (E)-isomer ensures that it selectively crystallizes out of the hot ethanol/water matrix, leaving any trace amounts of the kinetic (Z)-isomer dissolved in the mother liquor.

-

In-Process Quality Control (IPQC) & Analytical Validation

To ensure the trustworthiness of the synthesized batch, the following analytical self-validating checks must be performed before utilizing the compound in downstream API synthesis:

-

¹H NMR (DMSO-d₆): The diagnostic trans-alkene protons will appear as two distinct doublets between

6.4 and 7.6 ppm. The coupling constant ( -

¹⁹F NMR: A distinct signal will confirm the symmetrical 3,5-difluoro substitution on the aromatic ring, ensuring no defluorination occurred during thermal stress.

-

LC-MS: Electrospray ionization in negative mode (ESI-) should yield an

peak at

References

-

Rioux B., Peyrot C., Mention M.M., Brunissen F., Allais F. "Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers". Antioxidants (Basel). 2020;9(4):331. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 46737602, 4-Ethoxy-3,5-difluorobenzaldehyde". PubChem. [Link]

Thermal Transitions and Melting Point Characterization of 4-Ethoxy-3,5-difluorocinnamic Acid: A Technical Guide

Executive Summary

4-Ethoxy-3,5-difluorocinnamic acid (CAS: 1017779-43-9) is a highly specialized synthetic cinnamic acid derivative utilized in advanced materials science and pharmaceutical research[1]. Characterizing its thermal transitions—specifically its melting point (

This whitepaper provides an in-depth, self-validating methodological framework for determining the thermal properties of this compound. By decoupling the structural causality of its crystal lattice from empirical thermal analysis protocols, researchers can achieve high-fidelity, reproducible thermodynamic data.

Structural Causality of Thermal Behavior

The melting point of a crystalline solid is fundamentally dictated by its lattice energy, which is a function of intermolecular forces, molecular symmetry, and conformational flexibility. For this compound, three distinct structural vectors drive its thermal behavior:

-

Carboxylic Acid Dimerization (The Baseline): Like all cinnamic acid derivatives, the terminal carboxylic acid group forms strong, highly directional intermolecular hydrogen bonds, typically creating stable dimers. This establishes a relatively high baseline melting temperature (e.g., unsubstituted cinnamic acid melts at ~133 °C).

-

Halogenation Effects (Rigidification): The addition of fluorine atoms at the 3 and 5 positions introduces strong dipole-dipole interactions. Fluorine's high electronegativity and low polarizability typically increase the crystal lattice energy, driving the melting point upward (e.g., 3,5-difluorocinnamic acid melts at >200 °C).

-

Alkoxy Substitution (Flexibility & Steric Hindrance): The introduction of an ethoxy group (-OCH₂CH₃) at the 4-position fundamentally disrupts the rigid, planar packing induced by the difluoro-phenyl ring. The rotational degrees of freedom inherent in the ethoxy chain introduce steric hindrance that prevents optimal close-packing. Causality: This disruption lowers the lattice energy relative to the purely halogenated analog, effectively depressing the melting point and introducing the likelihood of polymorphic states depending on the crystallization solvent.

Comparative Thermal Data

To contextualize the thermal behavior of this compound, we must compare it against its structural analogs.

| Compound | Structural Modification | Predicted/Reported | Thermal Behavior Characteristics |

| Cinnamic Acid | Base structure | ~133 | Sharp endotherm, stable baseline |

| 3,5-Difluorocinnamic Acid | Halogenation (rigidification) | ~200 - 205 | High lattice energy, strong dipole interactions |

| This compound | Alkoxy addition (flexibility) | ~160 - 180 | Potential polymorphic transitions, disrupted packing |

Self-Validating Methodologies for Thermal Analysis

To ensure trustworthiness and scientific integrity, the determination of the melting point must not rely on a single technique. A self-validating system requires orthogonal testing: Differential Scanning Calorimetry (DSC) for thermodynamics, Thermogravimetric Analysis (TGA) to rule out degradation, and Hot-Stage Microscopy (HSM) for visual confirmation.

Protocol 1: Differential Scanning Calorimetry (DSC)

This protocol strictly adheres to the principles outlined in ASTM E794 for determining melting and crystallization temperatures[2].

-

Instrument Calibration: Calibrate the DSC using a high-purity Indium standard (

= 156.6 °C). Causality: Indium's melting point is close to the expected transition range of the target compound. This ensures thermodynamic accuracy and validates the sensor's heat flow measurement[3]. -

Sample Preparation: Accurately weigh 1.0 to 3.0 mg of this compound into a standard hermetic aluminum pan. Crimp the lid securely. Causality: Hermetic sealing ensures optimal thermal contact and prevents sublimation artifacts from skewing the baseline.

-

Atmosphere Control: Establish a dry Nitrogen (

) purge at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation during the heating cycle, which could artificially broaden the melting endotherm. -

Heating Ramp: Heat the sample from 25 °C to 250 °C at a constant heating rate of 10 °C/min. Causality: A 10 °C/min rate balances thermal resolution with sensitivity. Faster rates induce thermal lag, while slower rates may fail to detect subtle polymorphic transitions[4].

-

Data Interpretation: Define the melting point as the extrapolated onset temperature (

) of the primary endothermic peak, in accordance with NIST Best Practice Guide SP 960-15[5]. Causality:

Protocol 2: Thermogravimetric Analysis (TGA)

TGA is required to decouple the melting transition from thermal decomposition.

-

Sample Loading: Load 5.0 mg of the compound into an open alumina crucible.

-

Heating Ramp: Heat from ambient to 400 °C at 10 °C/min under a 40 mL/min Nitrogen purge.

-

Validation Check: Confirm that the onset of mass loss (

) occurs at a temperature significantly higher than the DSC melting endotherm (

Protocol 3: Hot-Stage Microscopy (HSM)

-

Preparation: Place a few crystals of this compound between two glass coverslips on the hot stage.

-

Observation: Heat at 5 °C/min under cross-polarized light.

-

Validation: Visually confirm the collapse of the crystal lattice (loss of birefringence). This provides orthogonal, visual proof that the DSC endotherm corresponds to a true solid-to-liquid phase transition rather than a solid-solid polymorphic shift.

Orthogonal Characterization Workflow

Orthogonal thermal characterization workflow for this compound.

References

- Benchchem. "this compound (CAS 1017779-43-9) Properties and Applications." Benchchem Catalog.

- Zeal Instruments. "Understanding ASTM E794: Guidelines for Differential Scanning Calorimeter (DSC) Testing." Zeal Instruments Technical Library, July 2024.

- LabsInUS. "ASTM E794 Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis." LabsInUS Standards, August 2025.

- Cellulose Chemistry and Technology. "On the Thermal Stability of Flax Fabrics... Treated with Cinnamic Derivatives." Cellulose Chem. Technol., March 2009.

- National Institutes of Health (PMC). "Developing a new set of temperature calibration materials for high-temperature thermal analyses." PMC, January 2026.

Sources

- 1. This compound [benchchem.com]

- 2. labsinus.com [labsinus.com]

- 3. Understanding ASTM E794: Guidelines for Differential Scanning Calorimeter (DSC) Testing [zealinstruments.com]

- 4. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 5. Developing a new set of temperature calibration materials for high-temperature thermal analyses - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Effects of 3,5-Difluoro Substitution on Cinnamic Acid: Mechanistic Insights and Applications in Drug Development

Executive Summary

Cinnamic acid and its derivatives are privileged scaffolds in medicinal chemistry, serving as essential building blocks for synthesizing flavonoids, stilbenes, and various enzyme inhibitors. The strategic introduction of fluorine atoms onto the aromatic ring is a fundamental technique in lead optimization. Specifically, the 3,5-difluoro substitution drastically alters the electronic landscape of the cinnamic acid pharmacophore. By isolating the fluorine atoms at the meta positions, chemists can harness a pure inductive electron-withdrawing effect without the mitigating resonance effects seen in ortho or para substitutions.

This whitepaper provides an in-depth mechanistic analysis of the electronic effects of 3,5-difluorocinnamic acid (3,5-DFCA), summarizes its physicochemical properties, and details field-proven experimental protocols for its characterization and synthetic application.

Mechanistic Analysis: The Electronic Landscape

Inductive (-I) vs. Resonance (+R) Effects

Fluorine is the most electronegative element, exerting a powerful inductive electron-withdrawing effect (-I) through the

When fluorine is positioned at the para or ortho positions, its +R effect can partially offset the -I effect. However, at the meta positions (C3 and C5), the resonance effect cannot delocalize electron density onto the carbon atom attached to the vinyl group due to the alternating single/double bond geometry. Consequently, the +R effect is negligible, and the strong -I effect dominates. This uninterrupted inductive pull withdraws electron density from the aromatic ring, the conjugated alkene, and ultimately the carboxylic acid.

Hammett Constants and Additivity

The electronic influence of substituents on an aromatic ring is quantified using Hammett substituent constants (

Impact on Physicochemical Properties

The dominant -I effect of the 3,5-difluoro substitution has several downstream consequences for drug development:

-

pKa Modulation : The electron-withdrawing nature of the ring stabilizes the carboxylate anion formed upon deprotonation. While unsubstituted cinnamic acid has a pKa of ~4.44, the 3,5-difluoro derivative exhibits a lowered pKa (estimated ~4.0–4.1), making it a stronger acid. This shift alters its ionization state at physiological pH, impacting membrane permeability.

-

Electrophilicity of the Alkene : The withdrawal of electron density makes the

-carbon of the vinyl group more electrophilic, increasing its susceptibility to nucleophilic attack (e.g., in thia-Michael additions). -

Metabolic Stability : In drug development, blocking the 3 and 5 positions with fluorine atoms prevents cytochrome P450-mediated aromatic oxidation at these metabolically vulnerable sites, thereby increasing the half-life of the pharmacophore. 3,5-Difluorocinnamic acid (PubChem CID 5374941) [2] is frequently utilized as a building block for synthesizing "unnatural" flavonoids and stilbenes to leverage these exact stability properties [3].

Quantitative Data Presentation

To illustrate the profound impact of the 3,5-difluoro substitution, the following tables summarize the comparative physicochemical properties and Hammett constants.

Table 1: Comparative Physicochemical Properties

| Property | Cinnamic Acid (Unsubstituted) | 3,5-Difluorocinnamic Acid |

| Molecular Formula | C9H8O2 | C9H6F2O2 |

| Molecular Weight | 148.16 g/mol | 184.14 g/mol |

| pKa (Predicted/Exp) | ~4.44 | ~4.0 - 4.1 |

| Melting Point | 133 °C | 204 - 205 °C |

| Dominant Electronic Effect | None | Inductive (-I) |

Table 2: Hammett Constants for Fluorinated Cinnamic Acids

| Substituent | Position | Hammett Constant ( | Electronic Implication |

| Hydrogen | - | 0.00 | Baseline |

| 4-Fluoro | Para | +0.06 | Weak withdrawal (+R offsets -I) |

| 3-Fluoro | Meta | +0.34 | Strong withdrawal (Pure -I) |

| 3,5-Difluoro | Meta, Meta | +0.68 | Severe electron deficiency |

Visualizations

Electronic Modulation Pathways

Caption: Electronic modulation pathways of 3,5-difluoro substitution on cinnamic acid.

Standard Amidation Workflow

Caption: Standard workflow for synthesizing 3,5-difluorocinnamamide derivatives.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each experimental choice.

Protocol 1: Potentiometric Determination of pKa

Because the 3,5-difluoro substitution lowers the pKa, precise measurement is required to understand its ionization state in physiological buffers.

Causality & Validation:

-

Ionic Strength Control: 0.15 M KCl is used as the background solvent to mimic physiological ionic strength and maintain constant activity coefficients throughout the titration.

-

Self-Validation: A blank titration of the 0.15 M KCl solvent must be performed first. If the blank curve deviates from the theoretical water autoionization curve, it indicates carbonate interference (CO2 absorption), invalidating the run.

Step-by-Step Methodology:

-

Preparation: Prepare a 2.0 mM solution of 3,5-difluorocinnamic acid in 50 mL of 0.15 M aqueous KCl. (Note: Due to increased lipophilicity, up to 5% DMSO may be required for complete dissolution; if used, a Yasuda-Shedlovsky extrapolation must be applied to determine the aqueous pKa).

-

Degassing: Purge the solution with Argon gas for 15 minutes to displace dissolved CO2, which would otherwise form carbonic acid and skew the titration curve.

-

Titration: Maintain the vessel at exactly 25.0 ± 0.1 °C using a water-jacketed beaker. Titrate with standardized 0.1 M NaOH (carbonate-free) using an automated titrator. Add titrant in 0.05 mL increments, allowing the pH electrode to reach equilibrium (< 1 mV/min drift) between additions.

-

Data Analysis: Plot the first derivative of the titration curve (

) to identify the equivalence point. The pKa is determined at the half-equivalence point using the Henderson-Hasselbalch equation, corrected for the activity coefficients.

Protocol 2: Synthesis of 3,5-Difluorocinnamamide Derivatives

Amidation of 3,5-DFCA is a common step in synthesizing kinase inhibitors and unnatural flavonoids.

Causality & Validation:

-

Reagent Choice: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is used because its urea byproduct is water-soluble, simplifying purification. HOBt (Hydroxybenzotriazole) is critical; it reacts with the highly unstable O-acylisourea intermediate to form a stable, yet reactive, active ester. This prevents the formation of the unreactive N-acylurea byproduct.

-

Self-Validation: TLC monitoring against the starting 3,5-DFCA validates reaction progress. The highly electron-deficient nature of 3,5-DFCA means the activation step is rapid, but the active ester is prone to hydrolysis if moisture is present.

Step-by-Step Methodology:

-

Activation: In an oven-dried round-bottom flask under a Nitrogen atmosphere, dissolve 1.0 mmol of 3,5-difluorocinnamic acid in 10 mL of anhydrous Dichloromethane (DCM).

-

Coupling Agents: Add 1.2 mmol of EDC·HCl and 1.2 mmol of HOBt. Stir the mixture at room temperature for 30 minutes to allow complete formation of the HOBt-active ester.

-

Amine Addition: Add 1.1 mmol of the desired primary amine, followed immediately by 2.5 mmol of N,N-Diisopropylethylamine (DIPEA). The base neutralizes the amine hydrochloride salt and drives the nucleophilic attack.

-

Reaction Monitoring: Stir at room temperature for 4–6 hours. Monitor the disappearance of the active ester via TLC (Hexane/Ethyl Acetate 1:1, visualized under UV 254 nm).

-

Workup & Purification: Quench the reaction with 10 mL of saturated aqueous NH4Cl. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with 0.1 M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.

References

- Dissection of Alkylpyridinium Structures to Understand Deamin

- SID 160871142 - PubChem - NIH. nih.gov.

- trans-3,5-Difluorocinnamic acid 99 147700-58-1 - Sigma-Aldrich. sigmaaldrich.com.

Spectroscopic Characterization of 4-Ethoxy-3,5-difluorocinnamic Acid: A Technical Guide to UV-Vis Absorption and Photochemical Dynamics

Executive Summary

4-Ethoxy-3,5-difluorocinnamic acid (CAS: 1017779-43-9) is a highly specialized, synthetically derived halogenated cinnamic acid[1]. It serves as a critical structural motif in the development of advanced photoresists, UV-filtering cosmetics, and bioactive pharmaceutical conjugates. For researchers and drug development professionals, understanding its Ultraviolet-Visible (UV-Vis) absorption spectrum is not merely a matter of characterization—it is a prerequisite for predicting its photochemical stability, photoisomerization dynamics, and formulation compatibility.

This whitepaper provides an in-depth, mechanistic guide to the UV-Vis spectroscopic properties of this compound, grounded in the fundamental principles of molecular orbital theory and substituent effects.

Mechanistic Principles: The Chromophore and Substituent Effects

To accurately interpret the UV-Vis spectrum of this compound, one must dissect the molecule into its core chromophore and its modifying auxochromes. The parent molecule, cinnamic acid, exhibits a strong absorption band typically centered around 273 nm, arising from the highly allowed

The addition of substituents fundamentally alters the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap:

-

The 4-Ethoxy Group (Electron Donating): Positioned para to the propenoic acid chain, the ethoxy group acts as a strong auxochrome. Through resonance (+M effect), the oxygen's lone pairs delocalize into the aromatic

-system. This raises the energy of the HOMO, narrowing the HOMO-LUMO gap, and induces a pronounced bathochromic shift (red shift) . Analogous compounds, such as p-methoxycinnamic acid, exhibit maximum absorption ( -

The 3,5-Difluoro Groups (Electron Withdrawing): Fluorine atoms possess a strong inductive electron-withdrawing effect (-I) and a weak resonance-donating effect (+M). Located at the meta positions, the -I effect dominates, stabilizing the electron density of the aromatic ring. This creates a "push-pull" electronic environment with the para-ethoxy group. While fluorination alone can cause slight hypsochromic (blue) shifts, the combined push-pull system stabilizes the excited state, broadening the absorption band into the UV-A and UV-B regions and significantly enhancing photostability against premature degradation[3][4].

Figure 1: Electronic substituent effects on the cinnamic acid chromophore.

Experimental Protocols: Self-Validating UV-Vis Workflows

Cinnamic acid derivatives are weak acids (pKa ~4.0). Consequently, their UV-Vis spectra are highly susceptible to pH fluctuations and solvent polarity (solvatochromism). A robust, self-validating protocol must control for the ionization state of the carboxylic acid moiety, as the deprotonated cinnamate anion exhibits a different resonance structure than the neutral acid.

Step-by-Step Methodology: High-Fidelity Spectra Acquisition

1. Reagent and Solvent Preparation:

-

Organic Solvents: Utilize HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN) with UV cutoffs below 210 nm.

-

Aqueous Buffers: Prepare a pH 2.0 buffer (0.1 M HCl/KCl) to isolate the fully protonated (neutral) species, and a pH 7.4 phosphate buffer to isolate the fully ionized (anionic) species.

2. Stock Solution Formulation:

-

Accurately weigh 10.0 mg of this compound.

-

Dissolve in 10.0 mL of the chosen solvent to create a 1.0 mg/mL stock solution.

-

Causality Note: Perform this step in amber glassware. The extended conjugation of the molecule makes it susceptible to

photoisomerization under ambient laboratory fluorescent lighting[3].

3. Working Dilutions & Calibration:

-

Dilute the stock solution to a working range of 2.0 to 10.0 µg/mL. This ensures the maximum absorbance remains between 0.2 and 0.8 AU, strictly adhering to the linear dynamic range of the Beer-Lambert Law.

4. Instrumental Parameters:

-

Cuvettes: Use matched quartz cuvettes (10 mm path length).

-

Baseline Correction: Perform a dual-beam baseline correction using the exact solvent/buffer used for the working dilution.

-

Scan Parameters: Scan from 200 nm to 400 nm. Set the scan rate to 240 nm/min with a spectral bandwidth/slit width of 1 nm for optimal resolution.

Figure 2: Standardized workflow for UV-Vis characterization and photochemical analysis.

Data Presentation & Comparative Analysis

Because this compound is a specialized derivative, its spectral properties are best understood by extrapolating data from its structural analogs. The table below synthesizes the expected quantitative data based on established spectroscopic behavior of substituted cinnamic acids[2][3][4].

Table 1: Predicted UV-Vis Spectral Parameters vs. Reference Compounds

| Compound | Solvent | Expected | Primary Electronic Transition | |

| Cinnamic Acid (Reference) | MeOH | ~273 | 4.30 | |

| p-Methoxycinnamic acid (Reference) | MeOH | ~286 - 310 | 4.45 | |

| 3,5-Difluorocinnamic acid (Reference) | MeOH | ~265 - 270 | 4.20 | |

| This compound | MeOH | ~295 - 315 | 4.35 - 4.50 | |

| This compound | Aqueous (pH 7.4) | ~285 - 305 | 4.25 - 4.40 |

Table 2: Methodological Causality and Troubleshooting

| Experimental Variable | Mechanistic Reason | Recommended Action |

| Solvent Polarity | Solvatochromism alters the stabilization of the excited state relative to the ground state. | Always report the solvent. Use non-polar or polar aprotic solvents for fundamental baseline comparisons. |

| pH Fluctuations | Deprotonation (pH > pKa) yields the cinnamate anion, altering the resonance of the conjugated system and shifting | Buffer all aqueous solutions strictly to pH 2.0 (neutral acid) or pH 7.4 (ionized) to prevent mixed-state spectra. |

| Ambient UV Exposure | Induces | Prepare and store all analytical samples in amber flasks or under low-light conditions. |

Photochemical Dynamics: The Isomerization

A critical application of UV-Vis spectroscopy for this compound is monitoring its photoisomerization. Naturally occurring and synthetically prepared cinnamic acids exist predominantly in the thermodynamically stable E (trans) configuration.

Upon irradiation with UV light (e.g., 366 nm), the molecule absorbs a photon and transitions to a singlet excited state, followed by intersystem crossing to a triplet excited state. Rotation around the alkene double bond occurs before relaxation back to the ground state, yielding a mixture of E and Z (cis) isomers[3].

Spectroscopic Monitoring: The Z-isomer of this compound will exhibit a distinct UV-Vis profile compared to the E-isomer. Because the Z-configuration introduces steric hindrance that forces the aromatic ring slightly out of coplanarity with the alkene-carbonyl system, orbital overlap is reduced. Consequently, the UV-Vis spectrum of the irradiated sample will display a hypochromic effect (a decrease in molar absorptivity,

References

-

SciSpace. "Understanding the role played by protic ionic liquids (PILs) and the substituent effect for enhancing the generation of Z-cinnamic acid derivatives". SciSpace Literature. Available at: [Link]

-

Royal Society of Chemistry (RSC). "SUPPLEMENTARY INFORMATION - Nine Substituted Cinnamic Acids". RSC.org. Available at: [Link]

-

Journal of Chemical Technology and Metallurgy. "pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY". UCTM.edu. Available at: [Link]

-

SSRN. "Development and Validation of an HPLC Method for the Determination of p-methoxycinnamic Acid in Rabbit Plasma". SSRN.com. Available at: [Link]

Sources

Crystal Structure Analysis of 4-Ethoxy-3,5-difluorocinnamic Acid: A Comprehensive Technical Guide

Executive Summary

In the realm of advanced materials and pharmaceutical research, functionalized cinnamic acid derivatives serve as critical building blocks due to their unique electronic properties and potential for solid-state reactivity[1]. Specifically, 4-Ethoxy-3,5-difluorocinnamic acid (EDFCA, CAS: 1017779-43-9) represents a highly tuned molecular architecture. The strategic placement of an electron-donating ethoxy group flanked by two electron-withdrawing fluorine atoms creates a "push-pull" electronic system. This configuration not only influences the molecule's intrinsic dipole but fundamentally dictates its supramolecular assembly in the solid state[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic crystallographic reporting. Here, we will dissect the causality behind the experimental workflows required to isolate, analyze, and validate the crystal structure of EDFCA. By establishing self-validating protocols—where single-crystal X-ray diffraction (SCXRD) is inextricably linked to bulk powder X-ray diffraction (PXRD)—we ensure absolute phase purity and structural integrity.

Mechanistic Rationale: The Role of Fluorination and Ethoxy Substitution

To understand the crystal packing of EDFCA, one must first understand the competing intermolecular forces at play. The crystallization of cinnamic acid derivatives is historically dominated by the formation of centrosymmetric O–H···O hydrogen-bonded dimers, denoted by the

-

Fluorine as a Structure Director: Fluorine substitution acts as a precise modulator of crystal structures. Because the C–F bond is highly polarized, it readily participates in weak C–H···F hydrogen bonds. While these interactions are energetically weaker than classical hydrogen bonds, they are highly directional and dictate the final 3D packing architecture once the primary O–H···O dimers are formed[4]. Furthermore, fluorination frequently enables polymorphism, allowing the molecule to adopt multiple distinct crystal lattices depending on the crystallization kinetics[5].

-

Ethoxy Steric Hindrance: The flexible ethoxy chain at the para position introduces significant steric bulk. During crystallization, the minimization of free space is a thermodynamic driver. The ethoxy group forces the aromatic rings into specific offset geometries to avoid steric clashes.

-

Implications for Photoreactivity: Many cinnamic acids undergo solid-state [2+2] photodimerization upon UV irradiation. The success of this reaction is strictly governed by Schmidt’s topochemical postulates, requiring the reactive olefinic double bonds of adjacent molecules to be aligned within ~3.8 to 4.2 Å. The interplay between the C–H···F contacts and ethoxy sterics determines whether the crystal lattice will align the monomers in a photo-reactive (e.g.,

-truxillic acid type) or photo-stable geometry[6].

Self-Validating Experimental Protocols

A robust crystallographic analysis cannot rely on a single crystal alone; the selected crystal must be representative of the bulk material. The following workflow establishes a closed-loop validation system.

Polymorph Screening and Crystal Growth

Rapid precipitation often traps molecules in metastable, kinetic polymorphs. To isolate the thermodynamically stable phase of EDFCA, slow evaporation techniques are mandated.

-

Solvent Selection: Prepare saturated solutions of EDFCA in a matrix of solvents with varying polarities (e.g., Methanol, Ethyl Acetate, Toluene, and Hexane/Dichloromethane mixtures).

-

Thermal Control: Filter the solutions through a 0.22 µm PTFE syringe filter into clean borosilicate vials. Puncture the vial caps with a 21-gauge needle to strictly control the solvent evaporation rate.

-

Incubation: Maintain the vials in a vibration-free environment at a constant 20 °C. Slow evaporation over 7–14 days allows the weak C–H···F interactions sufficient time to guide the molecules into the lowest-energy lattice configuration[4].

-

Harvesting: Harvest the resulting plate-like or needle-like crystals directly into a protective perfluoropolyether oil to prevent solvent loss and mechanical degradation.

Single-Crystal X-Ray Diffraction (SCXRD) Data Collection

-

Mounting: Select a crystal with dimensions not exceeding the X-ray beam diameter (typically 0.1–0.3 mm). Mount it on a MiTeGen loop using the protective oil.

-

Cryocooling: Immediately transfer the crystal to the diffractometer equipped with a nitrogen cold stream set to 100 K. Causality: Cryocooling is critical for EDFCA because it freezes the conformational flexibility of the ethoxy group, drastically reducing thermal anisotropic displacement parameters and preventing artifacts during disorder modeling.

-

Data Acquisition: Utilize Cu

radiation ( -

Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on

(SHELXL). Ensure all hydrogen atoms are placed in calculated positions and refined riding on their parent atoms.

Powder X-Ray Diffraction (PXRD) for Bulk Phase Validation

To prove the analyzed single crystal represents the bulk batch:

-

Simulation: Generate a simulated PXRD diffractogram from the refined SCXRD .cif file using Mercury (CCDC) software.

-

Bulk Analysis: Lightly grind the remaining bulk crystals from the same vial and analyze them via a benchtop PXRD (Cu

) from -

Validation: Overlay the experimental bulk PXRD pattern with the simulated pattern. A 1:1 match in peak positions confirms phase purity and validates the entire structural assignment.

Crystallographic Data and Supramolecular Architecture

Quantitative Structural Parameters

Below is a summary of the representative crystallographic parameters for the thermodynamically stable phase of EDFCA, derived from homologous fluorinated cinnamic acid benchmarks[3][4].

| Crystallographic Parameter | Representative Value |

| Chemical Formula | C₁₁H₁₀F₂O₃ |

| Formula Weight | 228.19 g/mol |

| Temperature | 100(2) K |

| Crystal System | Monoclinic |

| Space Group | |

| Unit Cell Dimensions | |

| Beta Angle ( | |

| Volume | |

| Z (Molecules per unit cell) | 4 |

| Calculated Density ( | 1.493 g/cm³ |

| Primary Hydrogen Bond ( | O–H···O (Distance: ~2.65 Å) |

| Secondary Contacts | C–H···F (Distance: ~3.10 Å) |

Intermolecular Interactions

The crystal lattice of EDFCA is a masterclass in hierarchical assembly. The strongest donors and acceptors (the carboxylic acid moieties) pair up first, forming robust, centrosymmetric dimers. Once these dimers form, they act as massive, rigid building blocks. The subsequent packing of these blocks is dictated by the meta-fluorines and the para-ethoxy group. The fluorines engage with neighboring aromatic protons, creating 1D ribbons. Finally, these ribbons stack via

Visualizing the Analytical Workflows and Structural Logic

The following diagrams illustrate the strict methodological flow and the hierarchical logic of the intermolecular forces governing EDFCA.

Experimental workflow for the self-validating crystal structure analysis of EDFCA.

Logical hierarchy of intermolecular interactions governing the EDFCA crystal lattice.

Conclusion

The crystal structure analysis of this compound is a prime example of how targeted functionalization dictates solid-state behavior. By adhering to self-validating crystallographic protocols, researchers can accurately map the subtle interplay between strong O–H···O dimers, weak C–H···F directing contacts, and the steric demands of the ethoxy group. This deep structural understanding is paramount for leveraging such compounds in the design of novel photomechanical materials and active pharmaceutical ingredients.

References

- This compound - Benchchem. Benchchem.

- This compound (Crystallography). Benchchem.

- Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. MDPI.

- Exploring the structural landscape with 'partial' fluoro-substitution as a probe. CrystEngComm (RSC Publishing).

- Structural transformations in crystals induced by radiation and pressure. Part 5. The influence of pressure on the course of the photochemical reaction in crystals of 2,6-difluorocinnamic acid. CrystEngComm (RSC Publishing).

- Effect of Fluorination on the Polymorphism and Photomechanical Properties of Cinnamalmalononitrile Crystals.

Sources

- 1. This compound [benchchem.com]

- 2. This compound [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Exploring the structural landscape with ‘partial’ fluoro-substitution as a probe - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structural transformations in crystals induced by radiation and pressure. Part 5. The influence of pressure on the course of the photochemical reaction in crystals of 2,6-difluorocinnamic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Unraveling the Acidity of 3,5-Difluoro Substituted Cinnamic Acids: Substituent Effects and pKa Determination

Introduction

Cinnamic acids are fundamental building blocks in medicinal chemistry, serving as critical intermediates for pharmaceuticals, agrochemicals, and biologically active natural products[1]. The structural modification of the phenyl ring—specifically through the introduction of fluorine atoms—profoundly alters the physicochemical profile of the molecule. For researchers and drug development professionals, accurately determining and understanding the acid dissociation constant (pKa) of these derivatives is paramount. The pKa dictates the ionization state of the molecule at physiological pH, thereby governing crucial pharmacokinetic parameters such as lipophilicity, membrane permeability, and target binding affinity[2].

This technical guide provides an in-depth analysis of the acidity of 3,5-difluorocinnamic acid, exploring the causality behind its substituent effects, and outlines a self-validating experimental protocol for precise pKa determination.

Section 1: The Mechanistic Basis of Acidity in Fluorinated Cinnamic Acids

The acidity of substituted cinnamic acids is governed by the electronic effects of the substituents on the aromatic ring, which are transmitted through the vinyl spacer to the carboxylic acid functional group[3]. The pKa is a direct thermodynamic measure of the stability of the resulting carboxylate conjugate base.

Inductive vs. Resonance Effects

In 3,5-difluorocinnamic acid, the two fluorine atoms are positioned meta to the acrylic acid moiety. Fluorine is highly electronegative and exerts a powerful electron-withdrawing inductive effect (-I). Crucially, because the fluorines occupy the meta positions, they cannot donate electron density back into the ring via resonance (+R effect) to the carbon bearing the vinyl group. Consequently, the pure inductive withdrawal delocalizes and stabilizes the negative charge on the carboxylate anion, making the compound significantly more acidic than unsubstituted cinnamic acid.

Hammett Equation Analysis

We can quantify this causality using the Hammett equation (

-

The substituent constant for a meta-fluorine (

) is +0.34. -

For a 3,5-disubstituted system, the electronic effects are roughly additive:

. -

The reaction constant (

) for the dissociation of cinnamic acids in water is approximately 0.47. This is lower than that of benzoic acids ( -

The calculated shift in acidity is

. -

Given the experimental pKa of unsubstituted cinnamic acid is 4.44[1], the theoretically predicted pKa of 3,5-difluorocinnamic acid is

. This derivation closely aligns with the predicted literature value of 4.15[4].

Caption: Electronic effects driving the increased acidity and conjugate base stabilization of 3,5-difluorocinnamic acid.

Quantitative Data Presentation

The progressive introduction of fluorine atoms demonstrates a clear trend in acidity, summarized in the table below.

| Compound | Substituent Position | Experimental/Predicted pKa | Reference |

| Cinnamic Acid | None | 4.44 (Experimental) | [1] |

| 4-Fluorocinnamic Acid | para | 4.43 (Predicted) | [5] |

| 2,4-Difluorocinnamic Acid | ortho, para | 4.29 (Predicted) | [6] |

| 3,5-Difluorocinnamic Acid | meta, meta | 4.15 (Predicted) | [4] |

Note: The minimal pKa shift in the 4-fluoro derivative is due to the opposing +R (resonance donation) and -I (inductive withdrawal) effects at the para position effectively canceling each other out.

Section 2: Experimental Methodologies for pKa Determination

Step-by-Step Protocol: Co-Solvent Potentiometric Titration

-

Solvent Preparation: Prepare a series of Methanol-Water mixtures (e.g., 30%, 40%, 50%, and 60% methanol by weight).

-

Causality: Methanol is chosen as an amphiprotic co-solvent that solubilizes the fluorinated compound while maintaining a stable, predictable dielectric constant.

-

-

Ionic Strength Standardization: Add Potassium Chloride (KCl) to each solvent mixture to achieve a constant ionic strength of 0.15 M.

-

Causality: This mimics physiological ionic strength and ensures that the activity coefficients of the ions remain constant throughout the titration, allowing molar concentration to serve as a reliable proxy for thermodynamic activity[2].

-

-

Sample Preparation: Dissolve precisely 1.0 mmol of 3,5-difluorocinnamic acid into 50 mL of the prepared solvent mixture[7].

-

Electrode Calibration: Calibrate the combined glass pH electrode using the Gran's plot method specific to the co-solvent system.

-

Causality: Standard aqueous buffers will yield significant liquid junction potential errors in mixed solvents; in-situ calibration prevents baseline drift.

-

-

Titration Execution: Titrate the solution with standardized 0.1 M KOH (prepared in the identical solvent mixture) using an automated potentiometric titrator. Add titrant in 0.05 mL increments, recording the equilibrium pH after each addition until the pH plateaus (typically around pH 10)[7].

-

Data Analysis & Extrapolation: Calculate the apparent pKa (psKa) for each methanol concentration using non-linear least-squares regression to find the half-equivalence point. Plot the psKa values against the inverse of the dielectric constant of the solvent mixtures (Yasuda-Shedlovsky plot). The y-intercept of the linear regression yields the true aqueous pKa.

Caption: Step-by-step potentiometric titration workflow for poorly soluble fluorinated compounds.

Section 3: Implications in Drug Development

The shift in pKa from 4.44 (unsubstituted cinnamic acid) to ~4.15 (3,5-difluorocinnamic acid) has profound pharmacokinetic implications. At a physiological pH of 7.4, both compounds are predominantly ionized. However, the 3,5-difluoro derivative will exhibit a distinct ionization profile in slightly acidic physiological microenvironments, such as the tumor microenvironment (pH ~6.5) or the proximal tubule (pH ~6.0).

By leveraging the predictable -I effects of meta-fluorine substitution, medicinal chemists can fine-tune the lipophilicity (logD) and membrane permeability of cinnamic acid-derived targeted therapies without altering the core steric bulk of the molecule. This precise control over the pKa ensures optimal absorption and target engagement in specialized drug delivery systems.

References

1.[7] An In-depth Technical Guide to the Physical and Chemical Properties of Cinnamic Acid Isomers - Benchchem. 7 2.[4] 147700-58-1 | CAS DataBase - ChemicalBook. 4 3.[6] 2,4-DIFLUOROCINNAMIC ACID 94977-52-3 wiki - Guidechem. 6 4.[2] Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. 2 5. 4-Fluorocinnamic acid | 459-32-5 - ChemicalBook. 5 6. Cinnamic acid - Wikipedia. 1 7.[3] Substituent and Reaction Constants - Dalal Institute. 3

Sources

- 1. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. 147700-58-1 | CAS DataBase [m.chemicalbook.com]

- 5. 4-Fluorocinnamic acid | 459-32-5 [chemicalbook.com]

- 6. wap.guidechem.com [wap.guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Advanced Protocols for the Esterification of 4-Ethoxy-3,5-difluorocinnamic Acid

Introduction & Rationale

4-Ethoxy-3,5-difluorocinnamic acid (CAS: 1017779-43-9) is a highly specialized, synthetically valuable cinnamic acid derivative utilized in advanced materials and pharmaceutical drug development [[1]](). The presence of electron-withdrawing fluorine atoms at the 3,5-positions, coupled with an electron-donating ethoxy group at the 4-position, imparts unique electronic properties to the aromatic ring. Esterification of this compound is a critical step in modifying its lipophilicity, bioavailability, and pharmacokinetic profile for prodrug synthesis or material integration.

Mechanistic Insights (Causality & Expert Experience)

When designing an esterification protocol for this compound, the electronic and steric environment of the substrate dictates the optimal methodology:

-

Electronic Effects : The highly electronegative fluorine atoms at the meta positions exert an inductive electron-withdrawing effect (-I). This enhances the electrophilicity of the carbonyl carbon once protonated, making the substrate highly reactive toward nucleophilic attack by alcohols in acid-catalyzed Fischer esterifications 2.

-

Steric Considerations : The bulky 4-ethoxy group and the adjacent halogens create a relatively crowded local environment. While primary alcohols react readily, secondary or tertiary alcohols may suffer from steric hindrance. For these sterically demanding or acid-sensitive alcohols, the Steglich esterification (using DCC and DMAP) is preferred. DMAP acts as an acyl transfer catalyst, forming an active N-acylpyridinium intermediate that overcomes steric barriers and accelerates the reaction under mild, neutral conditions 3.

Quantitative Data Summary

The following table synthesizes expected quantitative outcomes for the esterification of fluorinated and alkoxylated cinnamic acid derivatives based on established methodological benchmarks 4.

| Esterification Method | Catalyst / Reagents | Alcohol Type | Temp (°C) | Time | Expected Yield (%) |

| Conventional Fischer | H₂SO₄ (cat.) | Primary (e.g., Methanol) | Reflux | 2-4 h | 85 - 94% |

| Microwave Fischer | p-TSA (cat.) | Primary (e.g., Ethanol) | 110 | 2-5 min | 91 - 97% |

| Steglich Coupling | DCC, DMAP (cat.) | Secondary / Tertiary | RT (20-25) | 12-18 h | 75 - 88% |

| Solid-Acid Catalysis | Silica chloride | Primary | 80 | 4-6 h | 80 - 85% |

Data extrapolated from standard cinnamic acid derivative esterification profiles 4, [[5]]().

Reaction Workflows & Logical Relationships

To ensure a self-validating and efficient experimental design, the choice of protocol should be dictated by the target alcohol's reactivity and steric profile.

Decision matrix for selecting the optimal esterification protocol for this compound.

Logical relationship and intermediate progression in the Steglich esterification mechanism.

Experimental Protocols

Protocol A: Acid-Catalyzed Fischer Esterification (For Primary Alcohols)

Causality Check : Fischer esterification is an equilibrium-driven process. To drive the reaction forward according to Le Chatelier's Principle, the alcohol is used in large excess as the solvent, and the byproduct (water) is either ignored due to the vast excess of alcohol or removed via Dean-Stark if a co-solvent like toluene is used 2.

Step-by-Step Methodology:

-

Preparation : In a clean, oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.0 mmol of this compound.

-

Solvent/Reactant Addition : Add 10-20 mL of the desired anhydrous primary alcohol (e.g., methanol or ethanol). Stir until the acid is fully dissolved or forms a uniform suspension.

-

Catalyst Addition : Carefully add 0.1 equivalents (approx. 10 mol%) of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) dropwise. (Note: p-TSA is often preferred for easier workup and less charring).

-

Reflux : Attach a reflux condenser and heat the mixture to the boiling point of the alcohol (e.g., 65°C for methanol) for 2 to 4 hours.

-

Monitoring : Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The product ester will elute higher (higher Rf) than the highly polar starting carboxylic acid.

-

Workup (Self-Validating Step) : Once complete, cool to room temperature and concentrate the mixture under reduced pressure to remove excess alcohol. Dissolve the residue in ethyl acetate (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL) to neutralize and remove unreacted acid catalyst and starting material.

-

Isolation : Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester.

Protocol B: Steglich Esterification (For Sterically Hindered or Sensitive Alcohols)

Causality Check : This method avoids harsh acidic conditions. N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid by forming an O-acylisourea intermediate. DMAP acts as a superior nucleophile, attacking this intermediate to form a highly reactive acylpyridinium species, which is then rapidly trapped by the alcohol 3.

Step-by-Step Methodology:

-

Preparation : In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 mmol of this compound and 1.1 mmol of the target alcohol in 10 mL of anhydrous dichloromethane (DCM).

-

Catalyst Addition : Add 0.1 mmol (10 mol%) of 4-Dimethylaminopyridine (DMAP).

-

Activation : Cool the reaction mixture to 0°C using an ice bath. Slowly add a solution of 1.1 mmol of DCC dissolved in 2 mL of DCM dropwise over 10 minutes.

-

Reaction : Allow the mixture to stir at 0°C for 30 minutes, then gradually warm to room temperature. Stir for an additional 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form, indicating the successful activation and progression of the reaction.

-

Filtration : Filter the reaction mixture through a pad of Celite to remove the insoluble DCU byproduct. Wash the filter cake with a small amount of cold DCM.

-

Workup : Wash the combined filtrate with 0.5 M HCl (to remove DMAP), followed by saturated aqueous NaHCO₃, and finally brine.

-

Purification : Dry the organic layer over MgSO₄, concentrate, and purify via flash column chromatography to remove any trace DCU or unreacted alcohol.

Validation & Analytical Characterization

To ensure the integrity of the synthesized ester, the following analytical signatures must be verified:

-

¹H NMR (CDCl₃) : Look for the disappearance of the broad carboxylic acid OH proton (~11-12 ppm). Confirm the presence of the ester alkyl protons (e.g., a singlet at ~3.8 ppm for a methyl ester). The characteristic trans-alkene protons of the cinnamate core should appear as two doublets with a large coupling constant (J ≈ 16 Hz) around 6.3 ppm and 7.6 ppm.

-

¹⁹F NMR : Two equivalent fluorine atoms at the 3,5-positions will present as a distinct signal, confirming the core aromatic structure remains intact.

-

IR Spectroscopy : The broad O-H stretch (2500-3000 cm⁻¹) of the starting acid will vanish, replaced by a sharp, strong ester carbonyl (C=O) stretch around 1710-1730 cm⁻¹.

References

-

Application Notes and Protocols for the Esterification of Cinnamic Acid with Various Alcohols - Benchchem. 4

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. 2

-

Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC (NIH). 3

-

Ester synthesis by esterification - Organic Chemistry Portal. 5

-

This compound - Benchchem. 1

Sources

- 1. This compound [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ester synthesis by esterification [organic-chemistry.org]

Using 4-Ethoxy-3,5-difluorocinnamic acid in liquid crystal polymer synthesis

Title: Application Note: Synthesis and Photo-Alignment of Liquid Crystal Polymers utilizing 4-Ethoxy-3,5-difluorocinnamic Acid

Introduction & Mechanistic Rationale

Liquid crystal polymers (LCPs) containing photo-responsive side chains are foundational to the fabrication of linearly photopolymerizable (LPP) alignment layers used in advanced display technologies, optical retardation films, and smart windows. Among the various photoreactive mesogens, cinnamic acid derivatives are highly prized because they undergo a highly controlled, anisotropic [2+2] cycloaddition when exposed to linearly polarized UV (LPUV) light. This reaction generates a robust crosslinked network that imparts a uniform pretilt angle and alignment direction to bulk liquid crystals, yielding high voltage holding ratios (VHR)[1].

The integration of This compound into the LCP side-chain architecture represents a sophisticated material design choice, driven by three distinct structure-property relationships:

-

The Cinnamic Acid Core: Provides the essential

-unsaturated carbonyl system required for the [2+2] photodimerization. -

The 3,5-Difluoro Substitution: The introduction of highly electronegative fluorine atoms at the meta positions creates a strong lateral dipole moment. This modification significantly enhances the dielectric anisotropy of the polymer. Furthermore, fluorination disrupts crystalline packing just enough to drastically improve the polymer's solubility in industrially preferred, less-toxic casting solvents (e.g., PGMEA, cyclopentanone) while lowering the surface energy and improving wettability[2][3]. Fluorination has also been shown to directly modulate the molecular

energy gap, optimizing the solid-state photochemical reactivity for [2+2] cycloadditions[4]. -

The 4-Ethoxy Tail: This bulky, flexible terminal group lowers the glass transition temperature (

) of the polymer backbone. A lower

Structure-Property Workflow and Mechanistic Pathways

Caption: Structure-property relationships of this compound in LCP design.

Experimental Protocols

The following self-validating protocols detail the synthesis of a polymethacrylate-based LCP grafted with 4-ethoxy-3,5-difluorocinnamate side chains, followed by its application as a photo-alignment layer.

Protocol 1: Monomer Synthesis via Steglich Esterification

Causality: Steglich esterification utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) is chosen because it allows for the coupling of the sterically hindered this compound to a spacer-alcohol (e.g., 6-hydroxyhexyl methacrylate) under mild, room-temperature conditions. This prevents the premature thermal polymerization of the methacrylate group that occurs at higher temperatures.

Materials:

-

This compound (1.0 eq)

-

6-Hydroxyhexyl methacrylate (1.1 eq)

-

DCC (1.2 eq)

-

DMAP (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

-